2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene

Overview

Description

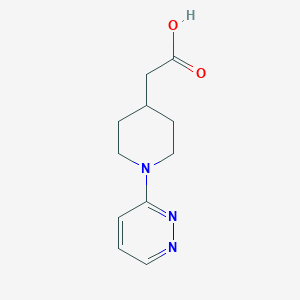

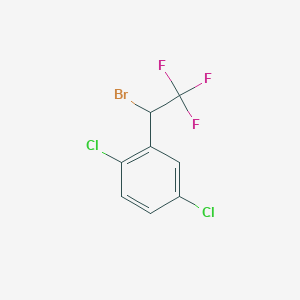

The compound “2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double bonds. The benzene ring in this compound is substituted with two chlorine atoms and a bromo-trifluoroethyl group .

Molecular Structure Analysis

The molecule has a benzene ring, which is planar, and the bromo-trifluoroethyl group and the two chlorines are likely to be in a tetrahedral arrangement around their respective carbon atoms .Chemical Reactions Analysis

As a halogenated aromatic compound, it might undergo reactions typical for these groups, such as electrophilic aromatic substitution or nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the halogens might make it relatively dense and possibly increase its boiling point .Scientific Research Applications

Chlorinated Benzene Metabolism

Chlorinated benzenes, including compounds structurally similar to 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene, are noted for their ability to induce the metabolism of foreign organic compounds. Studies have shown that chlorobenzenes can significantly alter various metabolic enzymes in rats, such as cytochrome c reductase, cytochrome P-450, and benzypyrene hydroxylase. These modifications can lead to changes in how organisms process other chemicals, indicating potential environmental and toxicological significance (Carlson & Tardiff, 1976).

Metabolism of Trifluoroethanol

2,2,2-Trifluoroethanol, a part of the chemical structure of interest, has been studied for its metabolism in Sprague-Dawley rats. The research discovered that the metabolism of trifluoroethanol leads to the formation of various metabolites, including trifluoroethyl glucuronide and trifluoroacetaldehyde hydrate. This knowledge provides insights into the metabolic pathways and potential toxicological effects of trifluoroethyl-containing compounds like 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene (Selinsky et al., 1991).

Cell Proliferation and Carcinogenicity

Compounds related to 1,4-dichlorobenzene have been assessed for their potential in inducing cell proliferation and carcinogenicity. Studies have found varying effects on cell proliferation in the livers and kidneys of rats and mice exposed to different chlorinated benzenes. These findings contribute to understanding the potential health risks and mechanisms of carcinogenesis related to chlorobenzene compounds (Umemura et al., 2005).

Hepatic and Renal Effects

Research into the hepatic and renal effects of chlorinated benzenes, including those structurally similar to the compound , has provided valuable insights. Studies have reported on the induction of enzymes, cell proliferation, and tissue-specific responses in the liver and kidneys, indicating the potential toxicological significance of chlorinated benzenes on these organs (Lake et al., 1997).

properties

IUPAC Name |

2-(1-bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-3-4(10)1-2-6(5)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBFFRCXWZRPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)

![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)